molecular formula C13H21ClN4O B1527516 Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1219982-46-3

Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1527516
CAS No.: 1219982-46-3
M. Wt: 284.78 g/mol
InChI Key: GYUBIJBOWPPAAV-UHFFFAOYSA-N
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Description

Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS: 1219982-46-3) is a heterocyclic compound featuring a 7-membered azepane ring fused to a pyrazolo[4,3-c]pyridine scaffold via a ketone linker. Its molecular formula is C₁₃H₂₁ClN₄O, with a molecular weight of 284.785 g/mol . The compound is classified as an irritant, necessitating precautions during handling .

Properties

IUPAC Name

azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c18-13(17-7-3-1-2-4-8-17)12-10-9-14-6-5-11(10)15-16-12;/h14H,1-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUBIJBOWPPAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-46-3
Record name Methanone, (hexahydro-1H-azepin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Pyrazolopyridine Intermediate

The initial step involves the formation of a key intermediate—5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate—through a multi-step reaction sequence:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Reaction of starting compound with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) LiHMDS (1M, 1.3 equiv), tetrahydrofuran solvent, -78 °C for 1 h, then 25 °C for 12 h 75 Formation of compound 2
2 Cyclization with hydrazine hydrate to form pyrazole ring Hydrazine hydrate (1.2 equiv), acetic acid solvent, 80 °C, 1 h 80 Formation of compound 3
3 Aromatic nucleophilic substitution with o-fluorobenzonitrile o-Fluorobenzonitrile (1.2 equiv), potassium carbonate, dimethyl sulfoxide solvent, 100 °C, 12 h 96 Formation of compound 4

This sequence efficiently constructs the pyrazolopyridine core with high yields and selectivity. The use of LiHMDS enables the formation of the enolate intermediate necessary for subsequent cyclization. Hydrazine hydrate facilitates pyrazole ring formation, and the nucleophilic aromatic substitution introduces the cyanophenyl group critical for further functionalization.

Conversion to Protected Pyrazolopyridine Carboxylic Acid

Following the formation of compound 4, further transformations include:

Step Reaction Description Reagents and Conditions Yield (%) Notes
a Hydrogenation of nitrile to amine Palladium on carbon catalyst, methanol and ammonia water solvent, 25 °C, 3 h Not specified Formation of compound 5
b Hydrolysis of ester to carboxylic acid Lithium hydroxide, tetrahydrofuran and water solvent, 25 °C, 12 h Not specified Formation of compound 6
c Protection of amine with fluorenylmethoxycarbonyl (Fmoc) group Fluorenylmethoxycarbonyl succinimide, sodium bicarbonate, tetrahydrofuran and water solvent, 25 °C, 3 h Not specified Formation of compound 7

These steps yield a protected pyrazolopyridine carboxylic acid derivative, which is a key intermediate for further derivatization to obtain the target compound. The mild hydrogenation conditions ensure selective reduction of the nitrile to the amine without affecting other sensitive functionalities. Hydrolysis and Fmoc protection are conducted under controlled conditions to maintain high purity and yield.

Reaction Conditions and Solvent Selection

The preparation method is optimized for operational convenience and industrial scalability:

Step Solvent(s) Used Temperature Range Reaction Time Remarks
1 (Enolate formation and esterification) Tetrahydrofuran (THF), diethyl ether, or methyl tert-butyl ether -78 °C to 50 °C 1–24 h Low temperature controls reactivity and selectivity
2 (Pyrazole ring formation) Acetic acid, toluene, trifluoroacetic acid, or dimethyl sulfoxide (DMSO) 80–120 °C 1–12 h Acetic acid preferred for optimal yield
3 (Nucleophilic aromatic substitution) DMSO, acetonitrile, DMF, or NMP 80–120 °C 1–24 h DMSO favored for solubility and reaction rate
a (Hydrogenation) Methanol and ammonia water 25–50 °C 1–12 h Mild conditions prevent over-reduction
b (Hydrolysis) THF and water 25–50 °C 1–24 h Controlled hydrolysis to avoid decomposition
c (Protection) THF and water 25–50 °C 1–12 h Efficient Fmoc protection

This solvent and condition selection balances reactivity, safety, and environmental considerations, facilitating smooth scale-up and reproducibility.

Advantages of the Method

Summary Table of Key Synthetic Steps and Yields

Compound Reaction Step Key Reagents Conditions Yield (%) LCMS Data (M+H)
Compound 2 Step 1 LiHMDS, diethyl oxalate THF, -78 °C to 25 °C, overnight 75 300
Compound 3 Step 2 Hydrazine hydrate Acetic acid, 80 °C, 1 h 80 296
Compound 4 Step 3 o-Fluorobenzonitrile, K2CO3 DMSO, 100 °C, 12 h 96 Not specified
Compound 5 Step a Pd/C, H2 MeOH, NH3·H2O, 25 °C, 3 h Not specified -
Compound 6 Step b LiOH THF/H2O, 25 °C, 12 h Not specified -
Compound 7 Step c Fmoc-OSu, NaHCO3 THF/H2O, 25 °C, 3 h Not specified -

Chemical Reactions Analysis

Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is primarily used in scientific research. Its applications include:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
  • Interaction studies : These studies are performed to understand how this compound interacts with biological targets to understand its potential therapeutic uses and safety profiles. These studies typically focus on target identification, binding affinity, and structural analysis.
  • Pharmacological research : The compound is used to study its biological activities and mechanisms of action. Further research is needed to fully understand its therapeutic potential.

Structural Analogues

Several compounds share structural similarities with this compound. Some examples include:

Compound NameStructureUnique Features
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridineC6H9N3Base structure without azepane substitution
1-Azepanyl(5-methylpyrazolo[3,4-b]quinolin-2-one)C12H12N4OIncorporates a quinoline moiety
2-(Azepan-1-yl)-1H-pyrazoleC10H14N4Lacks the methanone functionality

Additional compounds

Other related compounds include:

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 5-(4-{[3-(azepan-1-yl)propyl]amino}-4-oxobutanoyl)-1-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Mechanism of Action

The mechanism of action of Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-1-yl Derivatives

Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS: 1220039-26-8) replaces the azepane ring with a 6-membered piperidine. Key differences include:

  • Molecular Formula : C₁₂H₁₉ClN₄O (MW: 270.76 g/mol) .

Substituted Piperidine/Piperazine Derivatives

  • (4-Methyl-1-piperidinyl) variant (CAS: 1220035-03-9):
    • Molecular Formula : C₁₃H₂₁ClN₄O (MW: 284.79 g/mol) .
    • Key Difference : A methyl group on the piperidine enhances steric bulk, which may improve selectivity in enzyme inhibition.
  • (4-Methyl-1-piperazinyl) variant (CAS: 1220029-24-2):
    • Molecular Formula : C₁₂H₂₀ClN₅O (MW: 293.78 g/mol) .
    • Key Difference : The piperazine ring introduces an additional nitrogen, increasing polarity and solubility, which could enhance bioavailability.

Other Heterocyclic Analogues

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Ring Substituents Key Properties/Applications
Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl C₁₃H₂₁ClN₄O 284.785 Azepane (7-membered) None High flexibility; irritant
Piperidin-1-yl variant C₁₂H₁₉ClN₄O 270.76 Piperidine (6-membered) None Reduced flexibility; similar safety
4-Methyl-piperidinyl variant C₁₃H₂₁ClN₄O 284.79 Piperidine 4-Methyl Enhanced selectivity
4-Methyl-piperazinyl variant C₁₂H₂₀ClN₅O 293.78 Piperazine 4-Methyl Increased solubility

Research Findings and Implications

  • Structural Flexibility vs. Binding Affinity : The azepane ring’s larger size may improve binding to targets requiring extended conformations (e.g., G protein-coupled receptors), while piperidine derivatives offer rigidity for selective enzyme inhibition .
  • Solubility and Bioavailability : Piperazine derivatives exhibit enhanced aqueous solubility due to additional nitrogen atoms, making them favorable for oral drug formulations .
  • Safety Profiles : All compounds require stringent handling (e.g., avoiding moisture), but substituents like methyl groups may mitigate reactivity-related hazards .

Biological Activity

Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C13_{13}H21_{21}ClN4_4O
  • Molecular Weight : 284.79 g/mol
  • CAS Number : 1219982-46-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways involved in neurodegenerative diseases.

Biological Activity Overview

Activity Type Description
Neuroprotective Effects Exhibits potential in protecting neuronal cells from apoptosis and oxidative stress.
Anti-inflammatory May reduce inflammatory markers in cellular models, indicating a role in modulating inflammatory responses.
Cognitive Enhancement Preliminary data suggest improvements in cognitive functions in animal models, possibly through cholinergic pathways.

Case Studies and Research Findings

  • Neuroprotection in Animal Models
    • A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in neuronal death following induced oxidative stress. The compound's ability to scavenge free radicals was highlighted as a key mechanism .
  • Anti-inflammatory Properties
    • In vitro experiments showed that the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated microglia. This suggests a potential application in treating neuroinflammatory conditions .
  • Cognitive Enhancement Studies
    • A behavioral study using a Morris water maze indicated that animals treated with the compound exhibited improved spatial learning and memory retention compared to control groups. This effect was associated with increased acetylcholine levels in the hippocampus .

Q & A

Basic: What are the established synthetic routes for Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds under acidic/basic conditions. For example, stepwise coupling of azepane with a pyrazolo[4,3-c]pyridine core via a methanone linker is common. Evidence from related derivatives shows yields can be optimized by:

  • Temperature control : Reactions at 80–100°C improve cyclization efficiency .
  • Catalyst selection : Use of CDI (1,1'-carbonyldiimidazole) in DMF enhances coupling reactions, as seen in the synthesis of similar pyrazolopyridines (e.g., 45% yield for compound 12f) .
  • Solvent polarity : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

Advanced: How can researchers resolve structural ambiguities in pyrazolo[4,3-c]pyridine derivatives using crystallographic techniques?

Methodological Answer:
X-ray crystallography is critical for resolving stereochemical uncertainties. Key steps include:

  • Data collection : Use a Rigaku MM007-HF CCD diffractometer (as in ) with MoKα radiation (λ = 0.71073 Å) and low-temperature (173 K) conditions to minimize thermal motion .
  • Refinement with SHELX : SHELXL is widely used for small-molecule refinement. For example, reports monoclinic space group P21/c with Rint = 0.039, ensuring high precision .
  • Validation : Cross-check hydrogen bonding and torsion angles against density functional theory (DFT) calculations for accuracy .

Basic: What analytical methods are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • LC/MS : Use reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water + 0.1% formic acid. Retention times (e.g., 0.69 min in ) and m/z values (e.g., 358 [M+H]<sup>+</sup> in ) confirm identity .
  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 resolves substituent effects. For example, pyrazolopyridine protons typically appear at δ 2.5–4.0 ppm (tetrahydro ring) and δ 7.0–8.5 ppm (aromatic protons) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: How should researchers design experiments to evaluate the compound's inhibitory activity against enzymatic targets like Cathepsin S?

Methodological Answer:

  • Enzyme assays : Use recombinant human Cathepsin S (as in ) with fluorogenic substrates (e.g., Z-FR-AMC). Measure IC50 via fluorescence quenching .
  • Crystallographic docking : Solve co-crystal structures (e.g., PDB ID: 5QC2) to identify binding interactions. SHELXPRO can refine ligand-protein models .
  • SAR analysis : Compare substituent effects (e.g., halogen vs. methyl groups) on inhibitory potency using analogs from and .

Basic: What are the known biological activities of structurally related pyrazolo[4,3-c]pyridine derivatives?

Methodological Answer:

  • Antimicrobial activity : Derivatives like 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines inhibit Mycobacterium tuberculosis (MIC = 26.7 μM) .
  • Enzyme inhibition : Pyrazolopyridines target Cathepsin S () and pantothenate synthetase (IC50 = 21.8 μM) .
  • Neuropharmacological potential : Ethyl esters show interactions with GABAA receptors, suggesting anxiolytic applications .

Advanced: How can discrepancies in biological activity data between similar derivatives be systematically analyzed?

Methodological Answer:

  • Statistical modeling : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity. For example, nitro groups () enhance potency vs. iodine () due to electron-withdrawing effects .
  • Crystallographic comparisons : Overlay protein-ligand structures (e.g., 5QC2 vs. other PDB entries) to identify steric clashes or hydrogen-bonding variations .
  • Meta-analysis : Aggregate data from patents (e.g., ) and journals to identify outliers or trends in IC50 values .

Basic: What are the key considerations in selecting reaction solvents and catalysts for synthesizing this compound?

Methodological Answer:

  • Solvent polarity : Use DMF for SN2 reactions (high polarity aids nucleophilicity) or THF for Grignard additions (low polarity stabilizes organometallics) .
  • Acid/base conditions : HCl in dioxane () or TEA () neutralizes byproducts during coupling steps.
  • Catalyst efficiency : CDI or HATU improve amidation yields (e.g., 60–80% in ) vs. traditional EDCI .

Advanced: What strategies are effective for improving the solubility and bioavailability of pyrazolo[4,3-c]pyridine-based compounds?

Methodological Answer:

  • Salt formation : Hydrochloride salts (as in the target compound) enhance aqueous solubility via ion-dipole interactions .
  • Prodrug design : Esterify carboxylates (e.g., ethyl esters in ) to increase lipophilicity, enabling passive diffusion .
  • Nanoformulation : Use liposomal encapsulation or PEGylation, as demonstrated for related heterocycles in and .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

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